吲哚-3-肟

描述

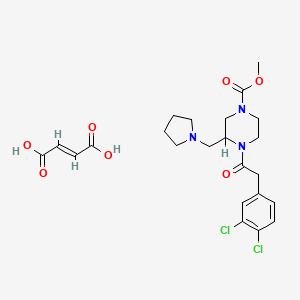

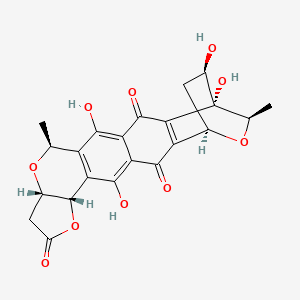

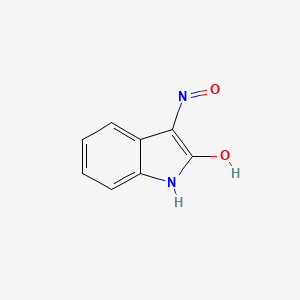

Isatin-3-oxime is a chemical compound with the formula C8H6N2O2 . It is a derivative of isatin, which is an indole derivative and has been investigated for various pharmaceutical applications .

Synthesis Analysis

The synthesis of isatin and indole aldoximes, ketoximes, and amidoximes and their reactions have been reviewed . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The terminal alkyne moiety, isatin oxime O-propargyl ether 3, was synthesized by converting isatin 1 into isatin oxime 2 with subsequent O-propargylation .Molecular Structure Analysis

The Isatin-3-oxime molecule contains a total of 61 bond(s). There are 27 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), and 1 nine-membered ring(s) . The structure of compounds 3 and 5a was unambiguously established by means of multiplicity edited HSQC, NOE, 1H–13C HMBC, and 1H–15N HMBC NMR studies .Chemical Reactions Analysis

The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis

Isatin-3-oxime has a molar mass of 162.15, a density of 1.49±0.1 g/cm3 (Predicted), a melting point of 228°C (dec.), a boiling point of 400.5°C at 760 mmHg, a flashing point of 196°C, and a vapor pressure of 4.43E-08mmHg at 25°C .科学研究应用

Antiviral Properties

Isatin derivatives, including Isatin-3-oxime, have shown remarkable and broad-spectrum antiviral properties . They have been used in the development of therapies to combat deadly viruses such as SARS-COV-2 . The structure-activity relationships (SARs) of these derivatives have been studied extensively, providing valuable insights for the design of potent and cost-effective antiviral therapies .

Anticancer Applications

Isatin-3-oxime has been recognized as an attractive therapeutic fragment in drug design and development, particularly for developing new anticancer scaffolds . The increasing number of isatin-based molecules in clinical use or trials attests to its potential in this field .

Treatment of Neglected Tropical Diseases (NTDs)

Apart from its promising antiproliferative properties, Isatin-3-oxime has shown potential in treating Neglected Tropical Diseases (NTDs) such as tuberculosis, malaria, and microbial infections . It has been used not only as a parent core but also to enhance the activities of various pharmacophores .

Anticonvulsant Properties

Isatin derivatives, including Isatin-3-oxime, have been developed as anticonvulsant agents . They have been used in the treatment of conditions such as epilepsy .

Anti-stress and Anxiogenic Applications

Isatin-3-oxime has been used in the development of anti-stress and anxiogenic therapies . This makes it a valuable tool in the field of mental health research .

Antimicrobial Properties

Isatin-3-oxime has demonstrated antimicrobial properties, making it useful in the development of treatments for various bacterial and fungal infections .

Antitubercular Properties

Isatin-3-oxime has been used in the development of antitubercular therapies . This is particularly important given the global burden of tuberculosis .

Antimalarial Applications

Isatin-3-oxime has shown potential in the treatment of malaria . This is significant given the prevalence of malaria in many parts of the world .

作用机制

Target of Action

Isatin-3-oxime, a derivative of isatin, has been recognized as an attractive therapeutic fragment in drug design and development . It has shown potential in treating various diseases, including cancer and Neglected Tropical Diseases (NTDs) . The primary targets of Isatin-3-oxime include acetylcholinesterase (AChE) and human mitochondrial proteins, ferrochelatase (FECH), and adrenodoxin reductase (ADR) . These targets play crucial roles in various biological processes, including nerve signal transmission and energy production.

Mode of Action

Isatin-3-oxime interacts with its targets in a concentration-dependent manner . It has been found to increase the interaction between FECH and ADR . Moreover, it has shown potential as a reactivator for AChE inhibited by the pesticide paraoxon . The compound’s interaction with its targets leads to changes in their activity, which can result in various downstream effects.

Biochemical Pathways

Isatin-3-oxime affects several biochemical pathways. For instance, it has been found to inhibit the PI3K/Akt/mTOR pathway and the mitogen-activated protein kinase pathways (ERK) . These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, Isatin-3-oxime can exert antiproliferative effects.

Result of Action

The molecular and cellular effects of Isatin-3-oxime’s action are diverse. It has been found to have potent anticancer activity . It can induce apoptosis and G2/M phase arrest, inhibit the migration of HepG2 cells , and reactivate AChE inhibited by paraoxon . Moreover, it has shown broad-spectrum antiviral properties .

安全和危害

Isatin-3-oxime should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIJFHJUUXTXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209509 | |

| Record name | Isatin-3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isatin-3-oxime | |

CAS RN |

607-28-3 | |

| Record name | Isatin-3-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin-3-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isatin-3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyiminoindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B1672118.png)

![N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide](/img/structure/B1672121.png)

![(2R)-6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B1672123.png)

![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)

![(3S)-3-[[2-[[(Z,2S)-2-[[(3R,6R,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carbonyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butanoic acid](/img/structure/B1672129.png)